molecular formula C10H8IN B582235 3-Iodo-2-methylquinoline CAS No. 1207875-09-9

3-Iodo-2-methylquinoline

Cat. No. B582235
M. Wt: 269.085
InChI Key: YJWJXEPXYZGFSY-UHFFFAOYSA-N
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Description

3-Iodo-2-methylquinoline is a derivative of quinoline, which is one of the most common nitrogen-containing heterocycles . Quinoline has fascinating pharmacological properties and synthetic value in organic and pharmaceutical chemistry . The functionalization of quinoline at different positions allows for varying pharmacological activities of its derivatives .


Synthesis Analysis

There are various methods for the synthesis of 2-methylquinoline, a core structure in 3-Iodo-2-methylquinoline . The Doebner–von Miller method is considered one of the best techniques . Other methods include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Molecular Structure Analysis

The molecular formula of 3-Iodo-2-methylquinoline is C10H8IN . It is a bicyclic compound that consists of a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Quinoline and its derivatives, including 2-methylquinoline, have shown substantial biological activities . The synthesis of 2-methylquinoline involves various techniques, including the Doebner–von Miller method .


Physical And Chemical Properties Analysis

The average mass of 3-Iodo-2-methylquinoline is 269.082 Da, and its monoisotopic mass is 268.970123 Da .

Scientific Research Applications

  • Synthesis and Cyclisation Studies : 3-Iodo-2-methylquinoline is used in the synthesis of (E)-2-aryl-1-methyl-3-styrylquinolin-4(1H)-ones through the Heck reaction. These compounds are further studied for their cyclisation under high temperatures or photoinduced electrocyclisation, leading to the formation of complex organic structures like 4-aryl-2-phenylfuro[3,2-c]quinolines and 12-methyl-5-phenylbenzo[c]acridin-7(12H)-ones (Rocha, Pinto, & Silva, 2015).

  • Chalcones Derivation : 2-Chloro-3-formyl-6-methylquinoline, a molecule related to 3-Iodo-2-methylquinoline, has been studied for its role in the formation of novel chalcones. These compounds exhibit unique molecular structures and intermolecular interactions, which are insightful for drug development (Rizvi et al., 2008).

  • Fluorescent Probes for Biological Applications : Quaternisation of 6-methylquinoline, related to 3-Iodo-2-methylquinoline, with various agents results in fluorescent probes sensitive to chloride ions. These probes are applicable for chloride determination in biological systems, demonstrating the versatility of quinoline derivatives in biochemistry (Geddes et al., 2001).

  • Radiotracer Synthesis for Medical Imaging : An iodinated analog of PK11195, derived from isoquinoline, has been synthesized for mapping peripheral-type benzodiazepine receptors in the heart. This research highlights the use of iodinated quinoline derivatives in developing radiotracers for single photon emission computer tomography (SPECT) imaging in medical diagnostics (Gildersleeve et al., 1996).

  • Photocatalysis in Organic Reactions : Iodo-Bodipy, synthesized from compounds including 3-Iodo-2-methylquinoline, serves as an efficient photocatalyst for organic reactions, such as the preparation of pyrrolo[2,1-a]isoquinoline. This illustrates the role of iodinated quinoline derivatives in advanced chemical synthesis and catalysis (Guo et al., 2013).

Safety And Hazards

While specific safety and hazard information for 3-Iodo-2-methylquinoline is not available, it’s important to note that quinoline derivatives can be harmful if swallowed or in contact with skin . Protective clothing and gloves are recommended when handling these compounds .

Future Directions

Quinoline and its derivatives, including 3-Iodo-2-methylquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry . They are essential heterocyclic compounds and are of critical importance for medicinal chemists . Future research may focus on the development of more efficient synthesis methods and the exploration of their pharmacological activities .

properties

IUPAC Name

3-iodo-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8IN/c1-7-9(11)6-8-4-2-3-5-10(8)12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWJXEPXYZGFSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Iodo-2-methylquinoline

Citations

For This Compound
17
Citations
P Pitchai, PS Mohan, RM Gengan - 2009 - nopr.niscpr.res.in
… The pale yellow solid 4anilino-3-iodo-2-methylquinoline 5 formed was recrystallized with chloroform and the yield was found to be good. The characteristic NH stretching in IR at …
Number of citations: 22 nopr.niscpr.res.in
LG Lesenyeho - 2010 - uir.unisa.ac.za
The previously described 2-aryl-4-chloro-3-iodoquinolines were prepared following literature procedure and in turn converted to the corresponding hitherto unknown 2-aryl-3-iodo-4-(…
Number of citations: 1 uir.unisa.ac.za
A Nilsen, GP Miley, IP Forquer… - Journal of medicinal …, 2014 - ACS Publications
… , and concentrated in vacuo to give 4-chloro-3-iodo-2-methylquinoline (6.68 g, 88% yield) as an off-white solid. 4-Chloro-3-iodo-2-methylquinoline (1.55 g, 5.11 mmol) was added to a …
Number of citations: 118 pubs.acs.org
M Ramanathan, ST Liu - Tetrahedron, 2017 - Elsevier
A regiospecific access to 3-haloquinolines has been developed via a three-component annulation of aryldiazonium salts, nitriles and haloalkynes. This reaction proceeds through an …
Number of citations: 19 www.sciencedirect.com
NN Pham, GA Salman, MB Ponce… - European Journal of …, 2017 - Wiley Online Library
… At the outset of this study, we attempted to carry out regioselective Sonogashira reactions between 4-chloro-3-iodo-2-methylquinoline (1a) and various aryl acetylenes (2a–2e) to give …
P Langer - Synlett, 2022 - thieme-connect.com
… 3-Bromo-4-chloro-2-methylquinoline (51a) and 4-chloro-3-iodo-2-methylquinoline (51b) were prepared by bromination and iodination of readily available 2-methyl-4-quinolone. [26] …
Number of citations: 4 www.thieme-connect.com
X Zhang, MA Campo, T Yao, RC Larock - Organic letters, 2005 - ACS Publications
… Thus, substrate 12 was cleanly converted to 4-(1-cyclohexenyl)-3-iodo-2-methylquinoline in an 80% yield (entry 9). In general, those alkyne substituents that can better stabilize an …
Number of citations: 232 pubs.acs.org
RM Al-Zoubi, MK Al-Omari, WK Al-Jammal… - RSC …, 2020 - pubs.rsc.org
… For instance, Langer and co-workers published the synthesis of quinolino[3′,4′:4,5]pyrrolo[1,2-f]phenanthridines via regioselective Sonogashira of 4-chloro-3-iodo-2-methylquinoline …
Number of citations: 7 pubs.rsc.org
RM Gengan, P Pandian, C Kumarsamy, PS Mohan - Molecules, 2010 - mdpi.com
… Synthesis of 4-chloro-3-iodo-2-methylquinoline (4) A mixture of 4-hydroxy-3-iodo-2-methylquinoline (3, 1.43 g, 0.005 mol) in phosphorus oxychloride (4 mL) was heated under reflux for …
Number of citations: 21 www.mdpi.com
P Langer - Synlett, 2022 - thieme-connect.com
… The Sonogashira reaction of 4-chloro-3-iodo-2-methylquinoline (58) with ethynylbenzenes afforded 4-chloro-3-alkynyl-2-methylquinolines 59a–g (Scheme [22]).[23] The attack …
Number of citations: 1 www.thieme-connect.com

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